molecular formula C10H20N2O2 B071814 tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate CAS No. 184177-77-3

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

Cat. No. B071814
M. Wt: 200.28 g/mol
InChI Key: QXAFXWDPTQUVJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves refluxing tert-butyl carbazate with corresponding aldehydes in ethanol, producing compounds with appreciable yields. The products' identification and confirmation of their trans-nature of double bonds are achieved through spectral data analysis and single crystal X-ray analysis respectively (Bhat et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single crystal X-ray study, revealing that one of the synthesized compounds crystallizes in a monoclinic system with a specific space group. Theoretical calculations, including Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis, have shown good agreement with experimentally obtained data, indicating similar reactivity behavior of the compounds studied (Bhat et al., 2019).

Chemical Reactions and Properties

The reaction process and the properties of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involve various steps, including the hydrohydrazination reactions and subsequent deprotection steps leading to the final product. These processes highlight the compound's reactivity and its potential for further chemical transformations (Bunker et al., 2011).

Physical Properties Analysis

The physical properties of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate, such as its crystallization in a monoclinic system and the specific space group it belongs to, are crucial for understanding its stability and behavior under different conditions. These properties are determined through meticulous structural analysis and contribute to the overall characterization of the compound.

Chemical Properties Analysis

The chemical properties, including the reactivity behavior of tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate, are deduced from theoretical parameters obtained through DFT/B3LYP level of theory calculations. These insights provide a deeper understanding of the compound's potential interactions and its moderate potency against specific enzymes as indicated by molecular docking studies (Bhat et al., 2019).

Safety And Hazards

The safety information for tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate indicates that it has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P280 and P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and has a signal word of 'Warning’ .

properties

IUPAC Name

tert-butyl N-(pentan-3-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFXWDPTQUVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

Synthesis routes and methods

Procedure details

B-20a is prepared analogously to B-19a starting from 3-pentanone (1.23 mL, 11.6 mmol) and tert-butylcarbazate (1.53 g, 11.6 mmol). Yield: 2.26 g.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two

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